molecular formula C25H24ClN5O4 B2549878 benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 887458-66-4

benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

Cat. No.: B2549878
CAS No.: 887458-66-4
M. Wt: 493.95
InChI Key: IUBFWKGPBXLQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a useful research compound. Its molecular formula is C25H24ClN5O4 and its molecular weight is 493.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of complex molecules often involves cyclization reactions, which are pivotal in constructing heterocyclic compounds. For instance, Vorbrüggen et al. (1990) described a method for cyclizing acyloxy-, phthalimido-, or benzoylbenzoic acids to produce chloroflavones, chloroquinolones, or chloroindenones, demonstrating the versatility of cyclization in synthesizing diverse heterocycles Vorbrüggen, Bohn, & Krolikiewicz, 1990. Such methodologies could potentially be adapted for synthesizing the benzyl acetate compound , highlighting the importance of cyclization in creating complex molecular architectures.

Potential Biological Activities

The evaluation of similar compounds for biological activities, such as antimicrobial and antioxidant potential, sheds light on the possible applications of the benzyl acetate derivative. Kumar et al. (2011) synthesized and screened a series of 2,3-disubstituted quinazoline-4(3H)-ones for antibacterial and antioxidant activities, finding potent inhibitory action against bacterial strains and significant antioxidant potential Kumar, Sharma, Kumari, & Kalal, 2011. This suggests that compounds with similar structural features may also exhibit promising biological properties, making them potential candidates for pharmaceutical development.

Drug Design and Discovery

The design and discovery of new drugs often involve the synthesis of analogues to known therapeutic agents, exploring structural variations to improve efficacy or reduce toxicity. Reddy, Reddy, and Dubey (2014) developed environmentally friendly syntheses for potential analgesic and antipyretic compounds, demonstrating a green chemistry approach to drug design Reddy, Reddy, & Dubey, 2014. Such approaches could be relevant for the development of new compounds based on the benzyl acetate derivative, emphasizing the importance of sustainable methods in pharmaceutical research.

Properties

IUPAC Name

benzyl 2-[9-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O4/c1-16-9-10-18(26)13-19(16)29-11-6-12-30-21-22(27-24(29)30)28(2)25(34)31(23(21)33)14-20(32)35-15-17-7-4-3-5-8-17/h3-5,7-10,13H,6,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBFWKGPBXLQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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